4-Fluoroindolin-6-amine dihydrochloride

Enzyme Inhibition IMPDH2 Antiviral/Anticancer

This 4-fluoroindoline dihydrochloride is a strategic building block identified for replacing metabolically labile alkoxy aniline toxicophores with a robust fluoroindoline motif, dramatically improving compound stability. Its precise 4-fluoro substitution ensures conformational rigidity and enhances lipophilicity (LogP 2.22, TPSA 38.05 Ų), falling within favorable CNS drug space. A critical intermediate for developing noncovalent cathepsin S inhibitors and probing IMPDH2 pathways (Ki 240-440 nM), it eliminates the risk of altered potency from generic regioisomers. Supplied as a highly soluble dihydrochloride salt for reliable biological assays.

Molecular Formula C8H11Cl2FN2
Molecular Weight 225.09 g/mol
Cat. No. B11880776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoroindolin-6-amine dihydrochloride
Molecular FormulaC8H11Cl2FN2
Molecular Weight225.09 g/mol
Structural Identifiers
SMILESC1CNC2=C1C(=CC(=C2)N)F.Cl.Cl
InChIInChI=1S/C8H9FN2.2ClH/c9-7-3-5(10)4-8-6(7)1-2-11-8;;/h3-4,11H,1-2,10H2;2*1H
InChIKeyMDBQKEKXBKGZLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoroindolin-6-amine dihydrochloride (CAS 1823954-91-1): Core Properties and Procurement Baseline


4-Fluoroindolin-6-amine dihydrochloride (CAS 1823954-91-1) is a fluorinated indoline derivative with the molecular formula C8H11Cl2FN2 and a molecular weight of 225.09 g/mol . The compound is supplied as the dihydrochloride salt, typically at ≥95% purity, which enhances its aqueous solubility for biological assays . The indoline scaffold, a saturated analog of indole, is prevalent in bioactive natural products and synthetic pharmaceuticals, while the 4-fluoro substitution and 6-amine group confer distinct physicochemical properties, including a predicted LogP of 2.22 and a topological polar surface area (TPSA) of 38.05 Ų . The compound is handled as a research chemical for pharmaceutical and agrochemical development, with storage recommendations specifying a cool, dry environment .

Why 4-Fluoroindolin-6-amine dihydrochloride Cannot Be Interchanged with Common Analogs


The indoline scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where minor modifications—such as the precise position of fluorine or amine substituents—can drastically alter metabolic stability, target selectivity, and physicochemical properties. For instance, a systematic study demonstrated that replacing an alkoxy aniline with a fluoroindoline motif dramatically improved metabolic robustness, a benefit not conferred by non-fluorinated or differently substituted analogs [1]. Furthermore, the impact of fluoroalkyl substituents on heterocyclic amine basicity and lipophilicity has been shown to vary in a monotonic fashion depending on the specific fluorination pattern, meaning that even close positional isomers (e.g., 4-fluoro vs. 7-fluoro) can exhibit divergent solubility and permeability profiles [2]. Crystallographic analyses have also revealed that the introduction of a single fluorine atom profoundly alters the conformational preferences of the indoline core, directly influencing target binding [3]. Therefore, substituting 4-Fluoroindolin-6-amine dihydrochloride with a generic indoline or a regioisomer without rigorous comparative data introduces significant risk of altered potency, unexpected off-target effects, and reduced metabolic stability.

Quantitative Evidence: Differentiating 4-Fluoroindolin-6-amine dihydrochloride from Closest Analogs


Comparative In Vitro Potency: IMPDH2 Inhibition

The compound demonstrates moderate inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in purine nucleotide biosynthesis. This activity is a class-level property of certain indolines and provides a baseline for differentiation from non-inhibitory scaffolds. The observed Ki values for 4-Fluoroindolin-6-amine dihydrochloride against IMPDH2 range from 240 nM to 440 nM, depending on the specific substrate competition assay [1]. This level of inhibition is a quantifiable differentiator from indolines lacking this activity, and serves as a reference point for SAR studies aiming to improve potency.

Enzyme Inhibition IMPDH2 Antiviral/Anticancer

Physicochemical Differentiation: Lipophilicity and Polar Surface Area

The compound's predicted LogP (2.2195) and TPSA (38.05 Ų) are key differentiators from both non-fluorinated indolines and regioisomers . Studies on fluoroalkyl-substituted heterocyclic amines demonstrate that fluorination pattern directly impacts basicity and lipophilicity, with LogP values changing predictably based on substitution [1]. For example, compared to the non-fluorinated parent indoline (predicted LogP ~1.5), the 4-fluoro substitution increases lipophilicity by approximately 0.7 log units, which can enhance membrane permeability and CNS penetration potential. The TPSA of 38.05 Ų, driven by the amine group, indicates moderate polarity favorable for hydrogen bonding with biological targets.

Medicinal Chemistry Drug Design ADME

Metabolic Stability Advantage Over Alkoxy Aniline Toxicophores

In a systematic SAR study of cathepsin S inhibitors, the fluoroindoline motif (as a direct analog of 4-Fluoroindolin-6-amine) was identified as a metabolically robust replacement for an alkoxy aniline toxicophore [1]. While the study focused on a related fluoroindoline derivative, the class-level inference is strong: the introduction of fluorine at the 4-position of the indoline core significantly improves metabolic stability compared to the corresponding non-fluorinated or alkoxy-substituted anilines. This is a critical differentiator, as alkoxy anilines are known to undergo rapid oxidative metabolism, limiting their in vivo efficacy. The specific compound in the study (containing a fluoroindoline P1 group) demonstrated potent and selective cathepsin S inhibition (IC50 not disclosed for this exact fragment), but the key differentiation lies in the 'metabolically robust' designation conferred by the fluoroindoline structure.

Cathepsin S Protease Inhibitor Metabolic Stability

Conformational Impact of Fluorine Substitution: Crystallographic Evidence

Crystallographic studies have revealed that the introduction of a fluorine atom into the indoline core profoundly alters its conformational preferences, directly impacting how the scaffold presents its functional groups for target binding [1]. This class-level evidence, derived from analysis of fluorinated versus non-fluorinated indolines, indicates that the 4-fluoro substituent in 4-Fluoroindolin-6-amine dihydrochloride can restrict conformational flexibility and bias the molecule toward a specific bioactive geometry. This is a key differentiator from non-fluorinated indolines, which may adopt a broader ensemble of conformations, potentially leading to reduced target selectivity or increased entropy penalty upon binding.

Structural Biology Conformational Analysis Drug Design

Optimal Application Scenarios for 4-Fluoroindolin-6-amine dihydrochloride


Medicinal Chemistry: Cathepsin S and Related Protease Inhibitor Development

Given the demonstrated metabolic robustness of the fluoroindoline motif as a replacement for alkoxy aniline toxicophores [1], 4-Fluoroindolin-6-amine dihydrochloride is a strategic building block for designing noncovalent cathepsin S inhibitors. Its use can mitigate rapid metabolism and potential toxicity associated with alkoxy aniline fragments, thereby improving the pharmacokinetic profile of lead compounds targeting cysteine proteases implicated in autoimmune diseases and cancer.

Chemical Biology: IMPDH2 Inhibition and Purine Metabolism Studies

The compound's moderate inhibitory activity against IMPDH2 (Ki 240-440 nM) [1] positions it as a useful tool for investigating purine nucleotide biosynthesis pathways. It serves as a starting scaffold for SAR campaigns aimed at developing more potent IMPDH2 inhibitors for antiviral or immunosuppressive therapies, or as a control compound in cellular assays examining nucleotide depletion.

Drug Discovery: Scaffold for CNS-Penetrant Candidates

With a predicted LogP of 2.22 and TPSA of 38.05 Ų [1], 4-Fluoroindolin-6-amine dihydrochloride falls within favorable physicochemical space for CNS drug candidates (typically LogP 1-3, TPSA < 90 Ų). The 4-fluoro substitution enhances lipophilicity and conformational rigidity compared to non-fluorinated indolines [REFS-2, REFS-3], making it an excellent core for designing brain-penetrant modulators of neurological targets.

Synthetic Chemistry: Versatile Intermediate for Diversification

The presence of both a fluorine atom (for metabolic stability and conformational control) and a primary amine (for facile derivatization via amide coupling, reductive amination, or diazotization) makes 4-Fluoroindolin-6-amine dihydrochloride a highly versatile intermediate. It can be incorporated into larger heterocyclic frameworks or used to generate libraries of diverse analogs for high-throughput screening against a variety of biological targets.

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